1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Overview
Description
The compound “1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with various substituents including a methyl group, fluorine atoms, and a chloro(difluoro)methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with a simple benzene ring. The methyl group could be added through Friedel-Crafts alkylation, and the fluorine atoms could be added through electrophilic aromatic substitution . The chloro(difluoro)methoxy group might be added through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, cyclic structure to the molecule. The electronegativity of the fluorine atoms and the polar nature of the C-O and C-Cl bonds in the chloro(difluoro)methoxy group could influence the molecule’s shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group. The compound might undergo nucleophilic aromatic substitution reactions, particularly at the carbon attached to the chloro(difluoro)methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and decrease its reactivity. The polar nature of the chloro(difluoro)methoxy group could influence its solubility .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2,3-difluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c1-4-2-3-5(7(11)6(4)10)14-8(9,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGIDPKIFJVMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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